2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide
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Description
“2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide” is a chemical compound with the molecular formula C11H15NO2 .
Molecular Structure Analysis
The molecular structure of “2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide” consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The boiling point of “2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide” is predicted to be 342.1±30.0 °C, and its density is predicted to be 1.144±0.06 g/cm3 .Scientific Research Applications
Synthesis and Catalysis
2-Hydroxy-N-(2,4,6-trimethylphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, can be synthesized through chemoselective monoacetylation of 2-aminophenol using immobilized lipase as the catalyst. This synthesis involves investigating various acyl donors and optimizing conditions such as solvent, catalyst loading, mole ratio, and temperature (Magadum & Yadav, 2018).
Pharmacological Metabolism
High-resolution anion-exchange separation studies on acetaminophen, a related compound, have identified several metabolites, highlighting the complex metabolism pathways of such compounds in biological systems. These include various conjugates and derivatives, providing insights into the metabolic pathways and potential interactions of related compounds (Mrochek et al., 1974).
Structural Studies
The synthesis and structure of derivatives of N-(2-hydroxyphenyl)acetamide, like 2-(trimethylsilyloxy)phenyl)acetamide, have been studied. Techniques such as NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods are used to investigate their structures, which is essential for understanding their chemical properties and potential applications (Nikonov et al., 2016).
Anti-inflammatory and Anti-arthritic Properties
Research has explored the anti-inflammatory and anti-arthritic properties of N-(2-hydroxy phenyl) acetamide. Studies on adjuvant-induced arthritis in rats suggest that it significantly reduces pro-inflammatory cytokines and oxidative stress markers, indicating its therapeutic potential in inflammation-related conditions (Jawed et al., 2010).
Analytical Chemistry Applications
In analytical chemistry, methods have been developed for the detection and quantification of acetaminophen, a related compound, using techniques like gas chromatography. These methods are crucial for pharmacokinetic studies and ensuring drug safety (Dechtiaruk et al., 1976).
Environmental Applications
The compound's environmental applications include the study of acetaminophen degradation using various catalysts. Understanding these processes is vital for environmental safety and pharmaceutical waste management (Tao et al., 2015).
properties
IUPAC Name |
2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-4-8(2)11(9(3)5-7)12-10(14)6-13/h4-5,13H,6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCOYYOVKYXTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-(2,4,6-trimethylphenyl)acetamide |
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